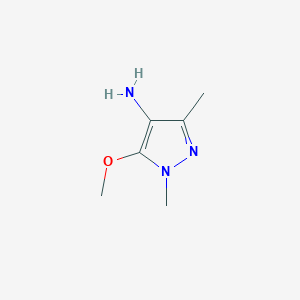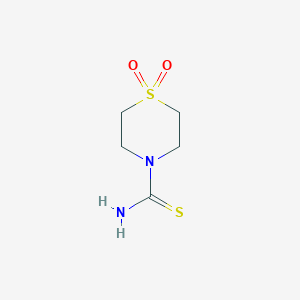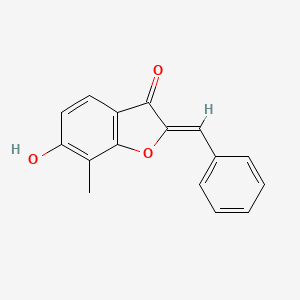
(2Z)-2-benzylidene-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Vue d'ensemble
Description
“(2Z)-2-benzylidene-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one”, also known as aurone, is a flavonoid derivative with a variety of pharmacological and biological properties. It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C16H12O3 . Its molecular weight is 252.26 g/mol.Applications De Recherche Scientifique
Natural Sources and Bioactivity
Benzofuran compounds are ubiquitous in nature and exhibit significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds have garnered interest for their potential as natural drug lead compounds. Novel benzofuran compounds have shown activity against hepatitis C virus and have been developed as anticancer agents. The synthesis of benzofuran rings through unique methodologies has also been highlighted, demonstrating their importance in drug discovery and chemical synthesis (Miao et al., 2019).
Pharmacological Applications
Benzofuran derivatives have been identified as promising inhibitors against various diseases, viruses, fungi, microbes, and enzymes. They are significant in pharmaceuticals, agriculture, and polymers due to their broad range of biological activity. The recent literature has reported developments in benzofuran compounds, emphasizing their vital role as inhibitors and potential applications in treating several conditions (Dawood, 2019).
Antimicrobial Agents
The structural features of benzofuran and its derivatives make them efficient antimicrobial candidates. Certain benzofuran derivatives, such as psoralen, have been used in treating skin diseases like cancer or psoriasis. This scaffold has emerged as a pharmacophore for designing antimicrobial agents active toward various clinically approved targets, showcasing its potential in drug discovery for microbial diseases (Hiremathad et al., 2015).
Bioactive Derivatives
Benzofuran and its derivatives have pronounced biological activities and potential applications as pharmacological agents. The wide range of biological activities of benzofurans has generated interest among medicinal chemists, leading to the discovery of several lead molecules in numerous disease conditions. This underscores the significance of benzofuran derivatives in medicinal chemistry research and their potential in developing new therapeutic agents (Khanam & Shamsuzzaman, 2015).
Propriétés
IUPAC Name |
(2Z)-2-benzylidene-6-hydroxy-7-methyl-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-13(17)8-7-12-15(18)14(19-16(10)12)9-11-5-3-2-4-6-11/h2-9,17H,1H3/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCBNYLILZDZOH-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3)C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3)/C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438882.png)

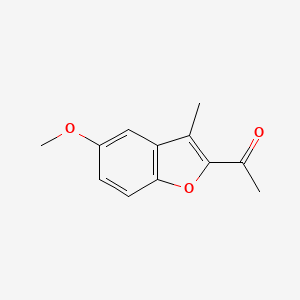
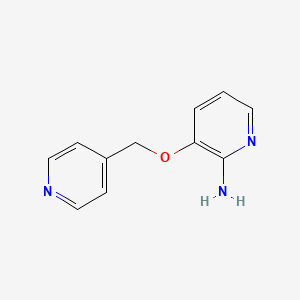
![8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B1438888.png)
![5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1438891.png)

![N-[(2-methylphenyl)methyl]oxan-4-amine](/img/structure/B1438896.png)
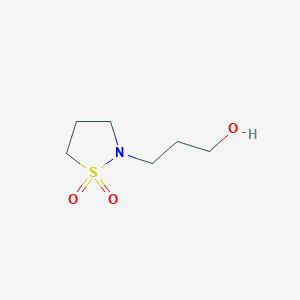
![3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1438899.png)
